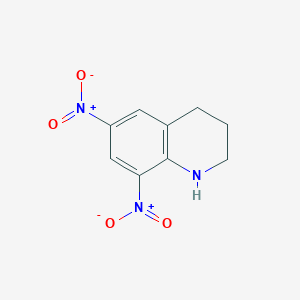
6,8-Dinitro-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dinitro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9N3O4 . It is a derivative of tetrahydroquinoline, a class of compounds that have been studied for their potential applications in various fields .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives has been a subject of research for many years. One method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . Another method involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring . The molecule also contains two nitro groups (-NO2) at positions 6 and 8 .Chemical Reactions Analysis
Tetrahydroquinolines can undergo a variety of chemical reactions. For example, changing the catalyst to 5% Pt/C (4 atm H2) can dramatically reduce the double bond migration and aromatization pathways, leading to the formation of tetrahydroquinoline .科学的研究の応用
Nitration Processes
- Nitration and Chromatographic Characterization : A study by Bolotina et al. (1982) focused on the nitration of 1,2, 3,4-Tetrahydroquinolin-4-one, resulting in the formation of 6,8-Dinitro-1,2,3,4-tetrahydroquinolin-4-one, among other nitroquinolones. This compound was isolated using preparative chromatography and characterized (Bolotina, Lopatin, & Bekhli, 1982).
Spectroscopy and Electronic Structures
- UV Spectroscopy and Conformation Analysis : Il’ina et al. (1980) investigated the electronic spectra of mono- and dinitro-1,2,3,4-tetrahydroquinolines, including 6,8-Dinitro-1,2,3,4-tetrahydroquinoline, to assign bands and determine the predominant conformations of their N-substituted derivatives (Il’ina, Kazennova, & Milliaresi, 1980).
Green Chemistry and Synthesis
- Eco-Friendly Synthesis Approaches : Research by Damera and Pagadala (2023) explored the construction of multi-functionalized benzenes, including 1,2,3,4-tetrahydroisoquinoline-6,8-dicarbonitrile derivatives, through an environmentally friendly technique. This study highlights the compound's relevance in green chemistry and drug compatibility (Damera & Pagadala, 2023).
Chemical Synthesis and Reactivity
- Synthesis of Quinoline Derivatives : Şahin et al. (2008) described the efficient synthesis of quinoline derivatives, including 6,8-dibromo-1,2,3,4-tetrahydroquinoline, illustrating the compound's role in the synthesis of novel organic compounds (Şahin et al., 2008).
Chemosensors and Metal Ion Detection
- Development of Chemosensors : A study by Shally et al. (2020) involved the synthesis of novel chemosensors based on 1,2,3,4-tetrahydroquinoline derivatives for the selective recognition of toxic Pd2+ ions. This highlights the compound's application in environmental monitoring and toxicity detection (Shally et al., 2020).
Pharmaceutical and Biological Applications
Inhibitors and Cytotoxic Agents : Research by Jo et al. (2016) identified 1,2,3,4-tetrahydroquinolines as potent inhibitors of NF-κB transcriptional activity and cytotoxic agents against various cancer cell lines. This suggests potential pharmaceutical applications of derivatives of the compound (Jo et al., 2016).
Asymmetric Transfer Hydrogenation : A study by Wang et al. (2009) highlighted the significance of 1,2,3,4-tetrahydroquinolines, including optically pure derivatives, in pharmaceutical and agrochemical synthesis, emphasizing their key role in natural products and alkaloids (Wang, Li, Wu, Pettman, & Xiao, 2009).
将来の方向性
The future directions for research on 6,8-Dinitro-1,2,3,4-tetrahydroquinoline and related compounds could involve further exploration of their synthesis, properties, and potential applications. Given the interest in tetrahydroquinolines in various fields, it is likely that new methods of synthesis and new applications will continue to be discovered .
特性
IUPAC Name |
6,8-dinitro-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c13-11(14)7-4-6-2-1-3-10-9(6)8(5-7)12(15)16/h4-5,10H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLHEQIACBUGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2724162.png)
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione](/img/structure/B2724163.png)
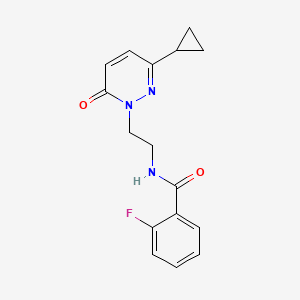
![{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate](/img/structure/B2724165.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide](/img/structure/B2724166.png)
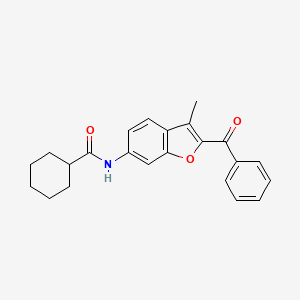
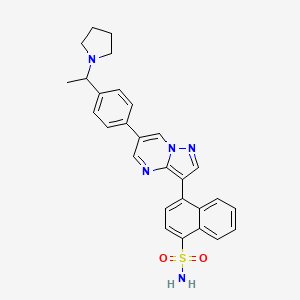
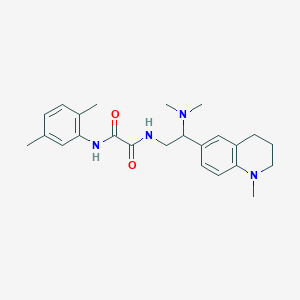
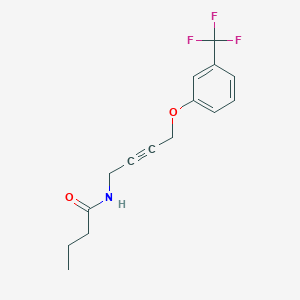
![N-benzyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2724177.png)
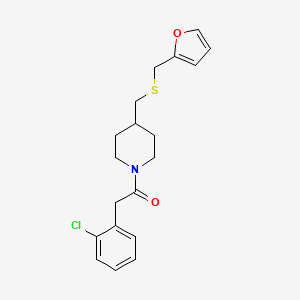
![4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2724179.png)
![(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride](/img/structure/B2724180.png)
![N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2724182.png)
